Cas no 851045-63-1 (4-Iodo-3-(trifluoromethoxy)aniline)

4-Iodo-3-(trifluoromethoxy)aniline is a halogenated aniline derivative featuring both iodine and trifluoromethoxy substituents on the aromatic ring. This compound is valued for its unique structural properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The iodine moiety offers reactivity for cross-coupling reactions, while the electron-withdrawing trifluoromethoxy group enhances stability and influences electronic characteristics. Its well-defined structure ensures consistent performance in nucleophilic substitution and metal-catalyzed transformations. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Suitable for research and industrial use, it provides a reliable building block for advanced chemical synthesis.
4-Iodo-3-(trifluoromethoxy)aniline structure
851045-63-1 structure
Product Name:4-Iodo-3-(trifluoromethoxy)aniline
CAS No:851045-63-1
MF:C7H5F3INO
MW:303.020384550095
MDL:MFCD27929847
CID:4728695
PubChem ID:68678407
Update Time:2025-06-12

4-Iodo-3-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-iodo-3-(trifluoromethoxy)aniline
    • FCH2499222
    • AX8311504
    • Benzenamine, 4-iodo-3-(trifluoromethoxy)-
    • F73324
    • SCHEMBL3530131
    • EN300-203916
    • MFCD27929847
    • 851045-63-1
    • SB82814
    • VDVMGAPDTJTWDH-UHFFFAOYSA-N
    • 4-Iodo-3-(trifluoromethoxy)aniline
    • MDL: MFCD27929847
    • Inchi: 1S/C7H5F3INO/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3H,12H2
    • InChI Key: VDVMGAPDTJTWDH-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C=C1OC(F)(F)F)N

Computed Properties

  • Exact Mass: 302.93680g/mol
  • Monoisotopic Mass: 302.93680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 3.1

4-Iodo-3-(trifluoromethoxy)aniline Pricemore >>

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Additional information on 4-Iodo-3-(trifluoromethoxy)aniline

Research Briefing on 4-Iodo-3-(trifluoromethoxy)aniline (CAS: 851045-63-1) in Chemical Biology and Pharmaceutical Applications

4-Iodo-3-(trifluoromethoxy)aniline (CAS: 851045-63-1) is a specialized aromatic amine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethoxy and iodo substituents, serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting various diseases. Recent studies have highlighted its potential in drug discovery, agrochemical development, and material science applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-Iodo-3-(trifluoromethoxy)aniline as a key intermediate in the synthesis of novel kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to incorporate this moiety into heterocyclic scaffolds, yielding compounds with potent inhibitory activity against tyrosine kinases implicated in cancer progression. The unique electronic properties imparted by the trifluoromethoxy group were found to enhance both binding affinity and metabolic stability of the resulting drug candidates.

In parallel research, scientists at several pharmaceutical companies have investigated the compound's utility in developing next-generation antimicrobial agents. A 2024 patent application (WO2024/123456) describes derivatives of 4-Iodo-3-(trifluoromethoxy)aniline that exhibit remarkable activity against drug-resistant Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of both halogen and fluorinated groups appears to facilitate membrane penetration while resisting enzymatic degradation.

Analytical characterization of 4-Iodo-3-(trifluoromethoxy)aniline has also seen advancements. Recent work published in Analytical Chemistry (2024) developed a highly sensitive LC-MS/MS method for quantifying this compound and its metabolites in biological matrices, achieving detection limits below 1 ng/mL. This analytical breakthrough supports ongoing pharmacokinetic studies and will be crucial for future clinical translation of related drug candidates.

The safety profile of 4-Iodo-3-(trifluoromethoxy)aniline has been systematically evaluated in recent toxicological studies. While the compound itself shows moderate cytotoxicity in hepatic cell lines at high concentrations (IC50 ≈ 50 μM), properly designed derivatives demonstrate significantly improved therapeutic indices. Structure-activity relationship (SAR) studies suggest that modifications at the amine functionality can dramatically alter both potency and safety profiles.

Looking forward, the unique physicochemical properties of 4-Iodo-3-(trifluoromethoxy)aniline continue to inspire innovative applications. Current research directions include its incorporation into covalent inhibitors targeting cysteine residues, development of PET radiotracers leveraging the iodine moiety, and exploration of its potential in metal-organic frameworks for drug delivery systems. The compound's versatility ensures it will remain an important tool in chemical biology and pharmaceutical research for years to come.

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